1,4-Bis(1-adamantylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent research . For instance, it is suggested that compound 17 was formed initially and then intra-molecular cyclocondensation of the methylene group with the ketonic groups at the 2-position of thienopyridine leading to Scheme 7 .
Chemical Reactions Analysis
Piperazine compounds have been studied for their chemical reactions . For example, one study suggests that a reaction proceeds via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds and is compatible with N, N-bis-Boc-piperazine .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives have been used in the synthesis of various drugs and bioconjugates . They are important heterocyclic targets in organic synthesis and are useful synthetic intermediates or intricate parts of biologically active molecules .
Mode of Action
It is known that piperazine derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
It is known that piperazine derivatives can affect various biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
The molecular weight of 1,4-bis(1-adamantylcarbonyl)piperazine is 410602 , which could potentially influence its bioavailability.
Result of Action
It is known that piperazine derivatives can have various effects at the molecular and cellular level, depending on the specific derivative and target .
properties
IUPAC Name |
[4-(adamantane-1-carbonyl)piperazin-1-yl]-(1-adamantyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-1-2-28(4-3-27)24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZULBOUPKIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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